2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid 2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227793
InChI: InChI=1S/C6H13NO.C2HF3O2/c1-6(2-3-8)4-7-5-6;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7)
SMILES:
Molecular Formula: C8H14F3NO3
Molecular Weight: 229.20 g/mol

2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid

CAS No.:

Cat. No.: VC18227793

Molecular Formula: C8H14F3NO3

Molecular Weight: 229.20 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid -

Specification

Molecular Formula C8H14F3NO3
Molecular Weight 229.20 g/mol
IUPAC Name 2-(3-methylazetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H13NO.C2HF3O2/c1-6(2-3-8)4-7-5-6;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7)
Standard InChI Key FWWZFMHYVSMFEP-UHFFFAOYSA-N
Canonical SMILES CC1(CNC1)CCO.C(=O)(C(F)(F)F)O

Introduction

Structural and Chemical Identity

Molecular Composition

The compound consists of two components:

  • 2-(3-Methylazetidin-3-yl)ethan-1-ol: A four-membered azetidine ring substituted with a methyl group at the 3-position and an ethanol side chain.

  • Trifluoroacetic acid (TFA): A strong carboxylic acid (pKa ≈ 0.23) serving as a counterion to stabilize the azetidine’s protonated nitrogen .

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₆H₁₃NO·C₂HF₃O₂
Molecular Weight248.18 g/mol
Azetidine Ring System3-Methylazetidine with ethanol substitution
CounterionTrifluoroacetate (CF₃COO⁻)

Spectral Characterization

  • 1H NMR: The azetidine ring protons resonate as distinct multiplets between δ 2.8–3.5 ppm, while the ethanol side chain appears as a triplet (δ 3.6–3.8 ppm) and a quartet (δ 1.5–1.7 ppm) . TFA’s proton is absent due to exchange broadening in D₂O .

  • LC-MS: The free base ([M+H]+) exhibits a mass-to-charge ratio of 130.1, while the TFA salt shows adducts at 248.1 ([M+TFA-H]⁻) .

Synthesis and Purification

Synthetic Routes

The synthesis typically involves:

  • Azetidine Ring Formation: Cyclization of 3-methylazetidine precursors via nucleophilic substitution or reductive amination.

  • Ethanol Side Chain Introduction: Alkylation or Grignard addition to the azetidine nitrogen.

  • Salt Formation: Treatment with TFA in dichloromethane (DCM) or acetonitrile to precipitate the salt .

Example Protocol:

  • Step 1: React 3-methylazetidine with ethylene oxide under basic conditions to yield 2-(3-methylazetidin-3-yl)ethan-1-ol.

  • Step 2: Purify the crude product via reverse-phase chromatography (C18 column, H₂O/ACN + 0.1% TFA) .

  • Step 3: Crystallize with excess TFA in DCM to obtain the final salt (yield: 70–85%) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, methanol, DMF) due to ionic pairing with TFA .

  • Stability: Stable at room temperature but hygroscopic; store under nitrogen at −20°C.

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water>50
Methanol>100
DCM<1

Acid-Base Behavior

  • pKa: The azetidine nitrogen has a pKa ≈ 9.5, protonated by TFA (pKa ≈ 0.23) to form a stable salt .

  • Buffer Compatibility: Stable in acidic conditions (pH 2–5) but decomposes in basic media.

Applications in Medicinal Chemistry

Role as a Building Block

The compound’s azetidine moiety is prized for:

  • Conformational Rigidity: Enhances target binding affinity in drug candidates.

  • Solubility Enhancement: TFA counterion improves aqueous solubility for biological assays .

Case Study: Kinase Inhibitor Development

In a recent study, the compound served as a precursor to UNC10206581, a kinase inhibitor. Key steps included:

  • Functionalization: Mitsunobu reaction to introduce piperazine groups.

  • Deprotection: TFA-mediated cleavage of tert-butyl carbamates .

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